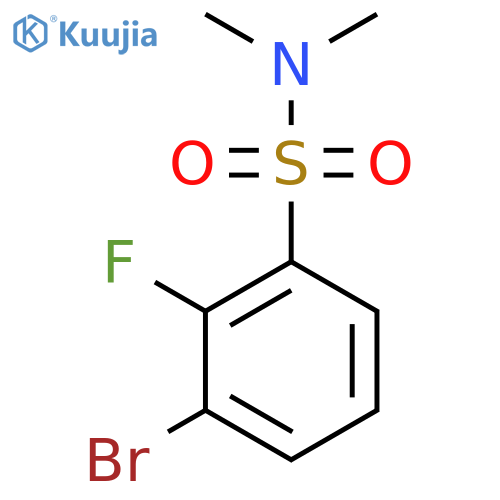

Cas no 871353-11-6 (3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide)

871353-11-6 structure

商品名:3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide

3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, 3-bromo-2-fluoro-N,N-dimethyl-

- 3-Bromo-2-fluoro-N,N-dimethyl-benzenesulfonamide

- 871353-11-6

- AKOS030683354

- 3-bromo-2-fluoro-N,N-dimethylbenzene-1-sulfonamide

- XTUVPJKPURSDOP-UHFFFAOYSA-N

- G11913

- 3-BROMO-2-FLUORO-N,N-DIMETHYLBENZENESULFONAMIDE

- Z1983823016

- SCHEMBL2782423

- 3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide

-

- インチ: InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3

- InChIKey: XTUVPJKPURSDOP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 280.95214Da

- どういたいしつりょう: 280.95214Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 45.8Ų

3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A758833-1g |

3-BRomo-2-fluoro-n,n-dimethyl-benzenesulfonamide |

871353-11-6 | 95% | 1g |

$286.0 | 2024-04-16 | |

| A2B Chem LLC | AI58242-250mg |

3-Bromo-2-fluoro-n,n-dimethyl-benzenesulfonamide |

871353-11-6 | 97% | 250mg |

$231.00 | 2024-04-19 | |

| 1PlusChem | 1P00IEUA-250mg |

Benzenesulfonamide, 3-bromo-2-fluoro-N,N-dimethyl- |

871353-11-6 | 97% | 250mg |

$289.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744736-1g |

3-Bromo-2-fluoro-n,n-dimethylbenzenesulfonamide |

871353-11-6 | 98% | 1g |

¥2802.00 | 2024-04-27 | |

| 1PlusChem | 1P00IEUA-1g |

Benzenesulfonamide, 3-bromo-2-fluoro-N,N-dimethyl- |

871353-11-6 | 97% | 1g |

$588.00 | 2024-04-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00840892-1g |

3-BRomo-2-fluoro-n,n-dimethyl-benzenesulfonamide |

871353-11-6 | 95% | 1g |

¥1967.0 | 2024-04-17 | |

| TRC | B751385-10mg |

3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide |

871353-11-6 | 10mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B751385-50mg |

3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide |

871353-11-6 | 50mg |

$ 95.00 | 2022-06-06 | ||

| TRC | B751385-100mg |

3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide |

871353-11-6 | 100mg |

$ 135.00 | 2022-06-06 | ||

| A2B Chem LLC | AI58242-1g |

3-Bromo-2-fluoro-n,n-dimethyl-benzenesulfonamide |

871353-11-6 | 97% | 1g |

$468.00 | 2024-04-19 |

3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

871353-11-6 (3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide) 関連製品

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 307-59-5(perfluorododecane)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 55290-64-7(Dimethipin)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:871353-11-6)3-Bromo-2-Fluoro-N,N-Dimethyl-Benzenesulfonamide

清らかである:99%

はかる:1g

価格 ($):257.0